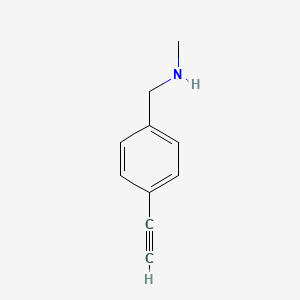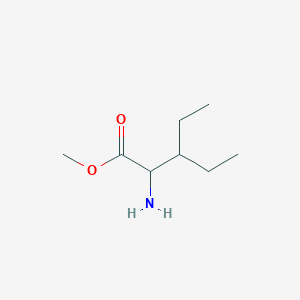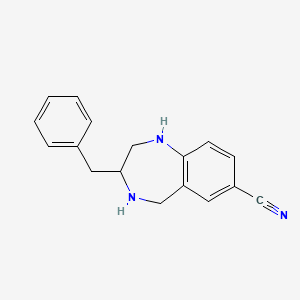![molecular formula C6H15Cl2NO2S B11741300 [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride](/img/structure/B11741300.png)
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a dimethylsulfanium group. The presence of chloride and hydrochloride ions further adds to its chemical complexity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride typically involves multiple steps, including the introduction of the amino and carboxylic acid groups, followed by the formation of the dimethylsulfanium group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium group to a sulfide.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.
Major Products Formed
Aplicaciones Científicas De Investigación
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism by which [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, while the dimethylsulfanium group can participate in redox reactions. These interactions can modulate biochemical pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfonium salts and amino acid derivatives, such as:
- [(2S)-2-amino-2-carboxyethyl]-dimethylsulfanium;chloride
- [(3R)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride
Uniqueness
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride is unique due to its specific stereochemistry and the presence of both chloride and hydrochloride ions. This unique combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C6H15Cl2NO2S |
|---|---|
Peso molecular |
236.16 g/mol |
Nombre IUPAC |
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.2ClH/c1-10(2)4-3-5(7)6(8)9;;/h5H,3-4,7H2,1-2H3;2*1H/t5-;;/m0../s1 |
Clave InChI |
PAKYBZRQYVEFAH-XRIGFGBMSA-N |
SMILES isomérico |
C[S+](C)CC[C@@H](C(=O)O)N.Cl.[Cl-] |
SMILES canónico |
C[S+](C)CCC(C(=O)O)N.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11741226.png)


![1-Propyl-n-[(1-propyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-4-amine](/img/structure/B11741252.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741265.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11741271.png)

![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741282.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11741283.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741292.png)


![2-Cyano-3-(dimethylamino)-N-[(methoxyimino)methyl]prop-2-enamide](/img/structure/B11741305.png)

